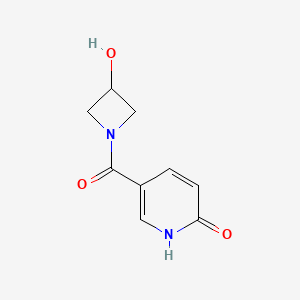

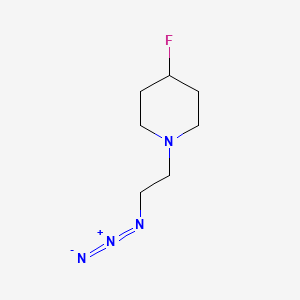

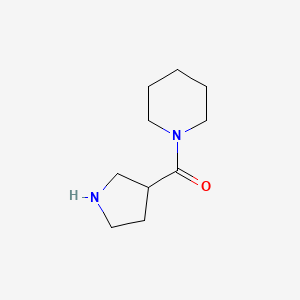

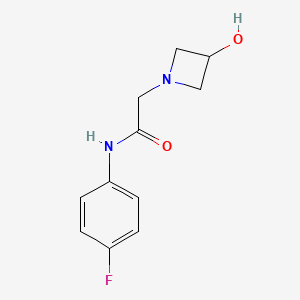

1-(2-Azidoethyl)-4-fluoropiperidine

Overview

Description

Synthesis Analysis

The synthesis of 1-(2-Azidoethyl)-4-fluoropiperidine can be accomplished through a two-step reaction. The first step involves the reaction of ethylazide and phenylhydrazine to form the intermediate compound, 2-(3-phenyl-1H-pyrazol-5-yl)-ethanamine. This intermediate compound is then reacted with acetic acid to form 1-(2-Azidoethyl)-4-fluoropiperidine .Molecular Structure Analysis

The molecular formula of 1-(2-Azidoethyl)-4-fluoropiperidine is C12H19N3O13P3 (free acid). The molecular weight is 576.25 g/mol (free acid) and the exact mass is 576.03 g/mol (free acid). The compound is colorless to slightly yellow and is in the form of a solution in water .Chemical Reactions Analysis

1-(2-Azidoethyl)-4-fluoropiperidine can participate in a variety of chemical reactions. For example, it can act as a catalyst for the formation of a variety of organic compounds, such as amines, alcohols, and carboxylic acids .Scientific Research Applications

Synthesis of Fluorinated Piperidines

- Aza-Prins Cyclization : A method for the synthesis of 4-fluoropiperidines via aza-Prins cyclization offers a simple, convenient, and cost-effective route, demonstrating the utility of fluorinated piperidines as intermediates in organic synthesis (J. Yadav et al., 2010).

- Aminomethylated Fluoropiperidines : The synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines has been described, highlighting their importance as bifunctional building blocks for fluorinated pharmaceuticals (G. Verniest et al., 2010).

Radiolabeling for Imaging

- Radiolabeled Fluoropiperidines : Research on the radiolabeling of 1,4-disubstituted 3-[18F]fluoropiperidines for developing novel radiotracers for PET imaging, although applications in NR2B NMDA receptor visualization were not successful, demonstrates the potential utility of fluorinated piperidines in diagnostic imaging (R. Koudih et al., 2012).

Medicinal Chemistry

- Building Blocks in Medicinal Chemistry : The synthesis of new 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their significance as building blocks in medicinal chemistry for the development of novel pharmaceutical compounds (Eva Van Hende et al., 2009).

- Enantioselective Synthesis : Efforts towards the enantioselective synthesis of cis-3-fluoropiperidin-4-one demonstrate the importance of stereochemistry in the development of medicinal chemistry building blocks (Jacques LePaih et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Azido compounds are often used in click chemistry, a type of chemical reaction used to rapidly and selectively synthesize new substances . The azido group can react with alkynes to form a stable triazole ring , which is a common structure in many bioactive compounds .

Mode of Action

The exact mode of action would depend on the specific compound the azido group is attached to and the target it interacts with. In general, the azido group can act as a bioorthogonal handle that allows for selective reactions in biological systems without interfering with native biochemical processes .

Biochemical Pathways

Again, this would depend on the specific compound and target. For example, azido groups have been used to study and manipulate various biochemical pathways, including protein ubiquitination .

Action Environment

The action of azido compounds can be influenced by various environmental factors, including pH and temperature . For example, the reactivity of azido groups can be influenced by the pH of the environment, and certain reactions involving azido groups may only occur at specific temperatures .

properties

IUPAC Name |

1-(2-azidoethyl)-4-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN4/c8-7-1-4-12(5-2-7)6-3-10-11-9/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOXYUDTTIQOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-4-fluoropiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)

![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)

![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)

![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)